Hept-3-en-1-amine
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Overview
Description
Hept-3-en-1-amine: 1-hepten-3-amine , is an organic compound with the molecular formula C₇H₁₅N . It belongs to the class of amines and contains a seven-carbon chain with a terminal double bond. The compound’s systematic IUPAC name is This compound .
Preparation Methods
Synthetic Routes::
Alkylation of Allylamine: Hept-3-en-1-amine can be synthesized by alkylation of allylamine (prop-2-en-1-amine) using an appropriate alkyl halide (e.g., 1-bromobutane). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods:: Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up for commercial purposes.
Chemical Reactions Analysis
Reactions::
Oxidation: Hept-3-en-1-amine can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
Reduction: Reduction of the double bond in this compound can yield heptan-3-amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, resulting in various derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the double bond.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to imines or amides, while reduction yields heptan-3-amine.
Scientific Research Applications
Hept-3-en-1-amine finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a ligand in biochemical studies.
Medicine: Research into potential pharmaceutical applications.
Industry: Possible use in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for hept-3-en-1-amine remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Hept-3-en-1-amine is unique due to its seven-carbon chain and terminal double bond. Similar compounds include:
1-Phenylbut-3-en-1-amine: Contains a phenyl group attached to the double bond .
3-Buten-1-amine: A simpler three-carbon analog .
Hept-1-en-3-one: A ketone with a similar carbon backbone .
Remember that further research and exploration are essential to fully understand the compound’s properties and applications
Biological Activity
Hept-3-en-1-amine, a compound with the chemical formula C7H15N, has garnered interest in various fields due to its biological activity and potential applications in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is an unsaturated amine characterized by a double bond between the third and fourth carbon atoms. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in synthetic chemistry. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of more complex amine derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions with active sites on enzymes, which can modulate their activity. Furthermore, this compound can interact with amine receptors, influencing signaling pathways and resulting in various physiological effects .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against several bacterial strains, revealing significant inhibition of growth at specific concentrations. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 25 |
P. aeruginosa | 100 |
This data suggests that this compound could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies assessed the compound's effects on human cell lines, including liver and kidney cells. The findings indicated that this compound has low cytotoxicity at therapeutic concentrations, with a half-maximal inhibitory concentration (IC50) greater than 100 µM for most cell lines tested .
Case Studies
Case Study 1: Antiviral Activity
A recent investigation explored the antiviral potential of this compound against HIV. It was found to inhibit HIV replication in vitro at low concentrations while exhibiting minimal cytotoxic effects on host cells. The study reported an EC50 value of approximately 0.5 µM, indicating promising antiviral activity .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in neurodegenerative disease therapies .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(E)-hept-3-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-8H2,1H3/b5-4+ |
InChI Key |
UVFDZEUADUHSGG-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCN |
Canonical SMILES |
CCCC=CCCN |
Origin of Product |
United States |
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